molecular formula C17H10Cl2N4O5 B391400 (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B391400
M. Wt: 421.2g/mol
InChI Key: ZQAGPGGDUPBPPM-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is a complex organic compound with the molecular formula C17H10Cl2N4O5 This compound is characterized by the presence of dichlorophenyl and dinitrophenyl groups attached to a furan ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted hydrazones and other derivatives.

Scientific Research Applications

N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of dichlorophenyl and dinitrophenyl groups enhances its binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitro-phenyl)-N’-(5-m-tolyl-furan-2-ylmethylene)-hydrazine
  • N-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
  • N-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine

Uniqueness

N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is unique due to the presence of both dichlorophenyl and dinitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10Cl2N4O5

Molecular Weight

421.2g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H10Cl2N4O5/c18-13-4-1-10(7-14(13)19)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+

InChI Key

ZQAGPGGDUPBPPM-AWQFTUOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.